

(R)-L 888607: A Technical Guide to Physicochemical Properties and Stability

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-L 888607

Cat. No.: B608434

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction:

(R)-L 888607, identified as 2-[(1S)-9-[(4-chlorophenyl)sulfanyl]-6-fluoro-1H,2H,3H-benzo[b]pyrrolizin-1-yl]acetic acid (CAS RN: 860033-06-3), is a potent and selective synthetic agonist for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2). As a research compound targeting a key receptor in inflammatory and allergic responses, a thorough understanding of its physicochemical properties and stability profile is paramount for its application in drug discovery and development. This technical guide provides a comprehensive overview of the known characteristics of **(R)-L 888607**, outlines general experimental protocols for its characterization, and discusses its role within the CRTH2 signaling pathway.

While specific experimental data for **(R)-L 888607** is not extensively available in the public domain, this guide furnishes a framework for its scientific investigation based on its chemical structure and general principles of pharmaceutical science.

Core Physicochemical Properties

A summary of the fundamental physicochemical properties of **(R)-L 888607** is presented below. It should be noted that while some data is available from commercial suppliers, other key parameters such as melting point, pKa, and specific solubility values require experimental determination.

Property	Data	Source/Methodology
Chemical Name	2-[(1S)-9-[(4-chlorophenyl)sulfanyl]-6-fluoro-1H,2H,3H-benzo[b]pyrrolizin-1-yl]acetic acid	IUPAC Nomenclature
CAS Number	860033-06-3	Chemical Abstracts Service
Molecular Formula	C ₁₉ H ₁₅ ClFNO ₂ S	Elemental Analysis
Molecular Weight	375.84 g/mol	Mass Spectrometry
Appearance	White to off-white solid (presumed)	Visual Inspection
Melting Point	Not publicly available	Differential Scanning Calorimetry (DSC) or Capillary Melting Point Apparatus
pKa	Not publicly available	Potentiometric titration, UV-Vis Spectroscopy, or Capillary Electrophoresis
Solubility	Soluble in DMSO	Experimentally determined by commercial suppliers. Further quantitative analysis in various aqueous and organic solvents is required.

Stability Profile

The stability of **(R)-L 888607** is a critical attribute for its handling, storage, and formulation. Based on information from commercial suppliers, the compound is stable for several weeks at ambient temperature, making it suitable for standard shipping conditions. For long-term storage, a temperature of -20°C is recommended to ensure its integrity for over two years.

To establish a comprehensive stability profile, forced degradation studies are essential. These studies involve subjecting the compound to a range of stress conditions to identify potential degradation pathways and develop stability-indicating analytical methods.

Recommended Forced Degradation Conditions:

- Acid Hydrolysis: Treatment with a strong acid (e.g., 0.1 M HCl) at elevated temperatures.
- Base Hydrolysis: Treatment with a strong base (e.g., 0.1 M NaOH) at elevated temperatures.
- Oxidative Degradation: Exposure to an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
- Thermal Degradation: Heating the solid compound at a high temperature (e.g., 60-80°C).
- Photostability: Exposure to UV and visible light according to ICH Q1B guidelines.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible data. The following sections outline general methodologies for determining key physicochemical and stability parameters for an acidic compound like **(R)-L 888607**.

Determination of Aqueous Solubility

This protocol describes a standard shake-flask method for determining the equilibrium solubility of **(R)-L 888607** in aqueous media.

Methodology:

- Preparation of Saturated Solution: Add an excess amount of **(R)-L 888607** to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline at various pH values) in a sealed, clear container.
- Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration through a 0.22 µm filter.
- Quantification: Analyze the concentration of **(R)-L 888607** in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

- **Data Analysis:** The determined concentration represents the equilibrium solubility of the compound under the tested conditions.

Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is essential for accurately quantifying the parent compound and separating it from any degradation products.

Methodology:

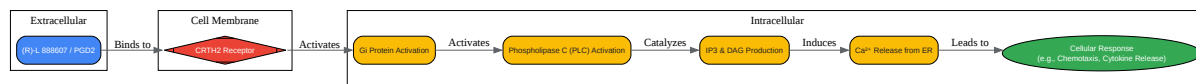
- **Column Selection:** A reversed-phase C18 column is a suitable starting point for a molecule with the structural characteristics of **(R)-L 888607**.
- **Mobile Phase Optimization:**
 - **Aqueous Phase:** An acidic buffer (e.g., 0.1% formic acid or phosphoric acid in water) is typically used for acidic analytes to ensure consistent ionization.
 - **Organic Phase:** Acetonitrile or methanol are common organic modifiers.
 - **Gradient Elution:** A gradient elution program, starting with a lower percentage of the organic phase and gradually increasing, is often necessary to separate compounds with a range of polarities.
- **Detection:** UV detection at a wavelength where **(R)-L 888607** and its potential degradation products exhibit significant absorbance. A photodiode array (PDA) detector is advantageous for assessing peak purity.
- **Forced Degradation Sample Analysis:** Inject samples from the forced degradation studies to evaluate the method's ability to separate the parent peak from all degradation product peaks.
- **Method Validation:** Validate the final method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Signaling Pathway and Experimental Workflow

(R)-L 888607 acts as an agonist at the CRTH2 receptor, which is a G protein-coupled receptor (GPCR). The activation of CRTH2 by its natural ligand, prostaglandin D₂ (PGD₂), or an agonist

like **(R)-L 888607**, initiates a signaling cascade that is central to type 2 inflammatory responses.

CRTH2 Signaling Pathway

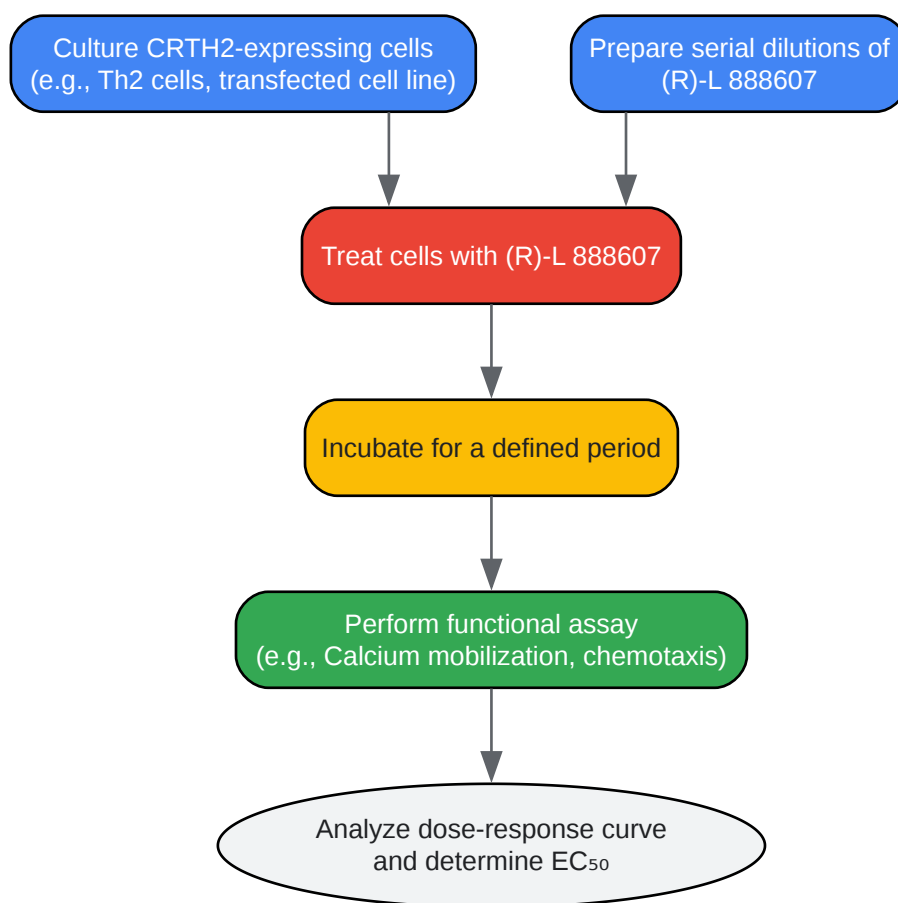


[Click to download full resolution via product page](#)

Caption: CRTH2 receptor signaling pathway initiated by **(R)-L 888607**.

Experimental Workflow for Assessing Agonist Activity

The following workflow outlines a typical experimental procedure to confirm the agonist activity of **(R)-L 888607** on the CRTH2 receptor.



[Click to download full resolution via product page](#)

Caption: Workflow for determining the agonist activity of **(R)-L 888607**.

Conclusion

(R)-L 888607 is a valuable research tool for investigating the role of the CRTH2 receptor in health and disease. While a complete public dataset of its physicochemical and stability properties is not currently available, this guide provides a solid foundation for its scientific handling and characterization. The outlined experimental protocols offer a starting point for researchers to generate the necessary data for their specific applications. A thorough understanding of these properties is essential for ensuring the quality and reliability of experimental outcomes and for any future development of this compound.

- To cite this document: BenchChem. [(R)-L 888607: A Technical Guide to Physicochemical Properties and Stability]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b608434#r-l-888607-physicochemical-properties-and-stability\]](https://www.benchchem.com/product/b608434#r-l-888607-physicochemical-properties-and-stability)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com